molecular formula C7H14O3 B6251363 2,2-dimethyl-1,3-dioxepan-5-ol CAS No. 141509-49-1

2,2-dimethyl-1,3-dioxepan-5-ol

Katalognummer: B6251363
CAS-Nummer: 141509-49-1
Molekulargewicht: 146.18 g/mol
InChI-Schlüssel: DGBCMXNLXXITDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Dimethyl-1,3-dioxepan-5-ol is an organic compound with the molecular formula C7H14O3 It is a member of the dioxepane family, characterized by a seven-membered ring containing two oxygen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethyl-1,3-dioxepan-5-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This reaction forms the dioxepane ring structure with the desired functional groups.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 2,2-Dimethyl-1,3-dioxepan-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides (e.g., NaCl, KBr) can be used under basic conditions to facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Wirkmechanismus

The mechanism of action of 2,2-dimethyl-1,3-dioxepan-5-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,2-Dimethyl-1,3-dioxepan-5-ol is unique due to its specific ring structure and functional groups, which confer distinct chemical and physical properties

Eigenschaften

CAS-Nummer

141509-49-1

Molekularformel

C7H14O3

Molekulargewicht

146.18 g/mol

IUPAC-Name

2,2-dimethyl-1,3-dioxepan-5-ol

InChI

InChI=1S/C7H14O3/c1-7(2)9-4-3-6(8)5-10-7/h6,8H,3-5H2,1-2H3

InChI-Schlüssel

DGBCMXNLXXITDO-UHFFFAOYSA-N

Kanonische SMILES

CC1(OCCC(CO1)O)C

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.